molecular formula C18H14ClNO B1420549 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 883526-18-9

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420549
CAS No.: 883526-18-9
M. Wt: 295.8 g/mol
InChI Key: AAVDSJVYHWBKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with thionyl chloride or oxalyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is usually refluxed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by recrystallization or column chromatography .

Comparison with Similar Compounds

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence or absence of functional groups.

Biological Activity

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride, also known as DMPCQC, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClNC_{18}H_{16}ClN, with a molecular weight of approximately 295.78 g/mol. The compound features a quinoline core substituted with a 2,4-dimethylphenyl group and a carbonyl chloride functional group at the 4-position of the quinoline ring. This unique structure plays a crucial role in its biological activity.

The biological activity of DMPCQC is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : DMPCQC has been shown to inhibit enzymes such as topoisomerase II, which is essential for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation and survival.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death, thereby reducing tumor growth.

Biological Activities

The following table summarizes the key biological activities associated with DMPCQC:

Activity Description
Anticancer Exhibits cytotoxic effects against various human cancer cell lines .
Antimicrobial Demonstrates antibacterial properties against several bacterial strains .
Anti-inflammatory Potential to inhibit inflammatory pathways linked to chronic diseases .

Anticancer Activity

A study evaluated the antiproliferative effects of DMPCQC on human cancer cell lines, including breast (MCF-7) and colon (Caco-2) cancer cells. The results indicated that DMPCQC significantly reduced cell viability, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties.

Antimicrobial Properties

In a series of experiments, DMPCQC was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL for certain strains . These findings highlight its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that DMPCQC may modulate inflammatory responses by inhibiting key cytokines involved in inflammation. In vitro studies showed a reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with DMPCQC, suggesting its role in managing inflammatory conditions .

Synthesis and Derivatives

The synthesis of DMPCQC can be achieved through various methods, including:

  • Palladium-Catalyzed Reactions : Utilizing 2-chloro-3-formylquinoline and 2,4-dimethylaniline under palladium catalysis.
  • Substitution Reactions : Modifying the quinoline core to create diverse derivatives that may enhance biological activity.

The structural modifications can lead to improved potency or selectivity against specific biological targets.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-7-8-13(12(2)9-11)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVDSJVYHWBKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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